molecular formula C21H20BrNO2 B12055249 Pentyl 6-bromo-2-phenylquinoline-4-carboxylate

Pentyl 6-bromo-2-phenylquinoline-4-carboxylate

Cat. No.: B12055249
M. Wt: 398.3 g/mol
InChI Key: FWINGXXSRNBHPQ-UHFFFAOYSA-N
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Description

Pentyl 6-bromo-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C21H20BrNO2 and a molecular weight of 398.303 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 6-bromo-2-phenylquinoline-4-carboxylate typically involves the reaction of 6-bromo-2-phenylquinoline-4-carboxylic acid with pentanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentyl 6-bromo-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

Pentyl 6-bromo-2-phenylquinoline-4-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of pentyl 6-bromo-2-phenylquinoline-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 6-bromo-2-phenylquinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of the pentyl ester group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom and the quinoline ring system makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H20BrNO2

Molecular Weight

398.3 g/mol

IUPAC Name

pentyl 6-bromo-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C21H20BrNO2/c1-2-3-7-12-25-21(24)18-14-20(15-8-5-4-6-9-15)23-19-11-10-16(22)13-17(18)19/h4-6,8-11,13-14H,2-3,7,12H2,1H3

InChI Key

FWINGXXSRNBHPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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